N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-19-8-2-16(3-9-19)14-24-21(27)22(28)25-15-20(26-10-12-30-13-11-26)17-4-6-18(23)7-5-17/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCWXXJIJQEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it is plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it is challenging to outline the exact biochemical pathways affected by this compound. Compounds with similar structural features have been found to possess various biological activities, suggesting that this compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
Its molecular weight (which is a key determinant of bioavailability) suggests that it could be well-absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict the exact molecular and cellular effects.
Biological Activity
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a synthetic compound with potential biological activity. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H25FN2O3
- Molecular Weight : 360.43 g/mol
- CAS Number : Not specified in the search results.
Structural Features
The structure includes:
- A fluorophenyl group, which may enhance lipophilicity and receptor binding.
- A morpholine moiety, often associated with various biological activities.
- A methoxyphenyl substituent that may contribute to its pharmacodynamic properties.
Research indicates that compounds similar to this compound may interact with several biological targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. The compound may act as an agonist or antagonist depending on the specific receptor subtype involved .
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to disease processes, such as proteases and kinases, which could lead to therapeutic applications in cancer and other diseases .
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in tumor cells through proteasomal inhibition |
| Antimicrobial | Exhibits inhibitory effects against various bacterial strains |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative damage |
Case Studies
- Anticancer Effects : A study demonstrated that a structurally related compound induced apoptosis in various cancer cell lines by inhibiting specific signaling pathways involved in cell survival . This suggests that this compound may possess similar anticancer properties.
- Neuroprotection : Another study indicated that related compounds could protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases . The mechanisms involved include the upregulation of antioxidant enzymes and reduction of inflammatory markers.
- Antimicrobial Activity : Research has shown that certain derivatives of the compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential in cancer treatment. Research indicates that it may modulate protein kinase enzymatic activity, which is crucial for regulating cellular activities such as proliferation and survival in cancer cells. The modulation of these pathways can lead to reduced tumor growth and increased apoptosis in malignant cells. For instance, studies have shown that similar compounds can inhibit specific kinases involved in oncogenesis, suggesting a pathway for therapeutic intervention .
Neuropharmacological Effects
The morpholine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety. The presence of the fluorophenyl group may enhance blood-brain barrier penetration, increasing efficacy in central nervous system (CNS) disorders .
Inhibition of Kinase Activity
The compound's ability to inhibit specific kinases is a significant mechanism through which it exerts its anticancer effects. By interfering with kinase signaling pathways, it can disrupt the proliferation signals that cancer cells rely on for growth and survival .
Modulation of Neurotransmitter Receptors
In neuropharmacology, the compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to alterations in mood and behavior, making it a candidate for further investigation in psychiatric conditions .
Cancer Research
A notable study highlighted the effectiveness of structurally similar compounds in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with compounds that share the morpholine and fluorophenyl functionalities . This suggests that N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide could be similarly effective.
Neuropharmacological Studies
Research has demonstrated that compounds with a morpholine structure exhibit anxiolytic effects in animal models. These studies often measure behavioral changes in response to stressors, indicating potential applications for anxiety disorders .
Comparative Data Table
| Property/Feature | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | C20H25FN2O3 | Varies (e.g., C18H22FN3O5) |
| Anticancer Activity | Modulates protein kinase activity; reduces tumor growth | Inhibits various kinases |
| Neuropharmacological Effects | Potential CNS penetration; interacts with neurotransmitter systems | Similar anxiolytic properties |
| Research Status | Under investigation; promising preclinical data | Various stages of clinical trials |
Comparison with Similar Compounds
Physicochemical and Functional Group Analysis
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Key Observations:
Substituent Position : Para-substitution (e.g., 4-fluorophenyl) generally enhances planar interactions with aromatic receptor pockets compared to meta-substitution.
Linker Flexibility : Ethanediamide linkers offer hydrogen-bonding versatility, while sulfonamides (AR-769) or carboxamides (Compound 35) may prioritize different binding modes.
Solubility: Morpholine and dimethylamino groups improve water solubility, critical for bioavailability.
Preparation Methods
Stepwise Amidation via Oxalyl Chloride Intermediate
A widely employed method involves sequential amidation using oxalyl chloride as the central carbonyl source. The synthesis proceeds in two stages:
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Formation of Monoamide Intermediate :
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2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethylamine is reacted with oxalyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.
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Triethylamine (3 equiv.) is added to scavenge HCl, yielding N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]oxalyl chloride.
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The intermediate is isolated via solvent evaporation and used without further purification.
-
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Coupling with 4-Methoxybenzylamine :
Key Conditions :
One-Pot Condensation Using Carbodiimide Coupling Agents
This approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate simultaneous amide bond formation:
-
Reagent Setup :
-
Reaction Progression :
Key Conditions :
Solid-Phase Synthesis for High-Purity Output
A patented method adapts solid-phase techniques to enhance purity (>98% by HPLC):
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Resin Functionalization :
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Sequential Amide Coupling :
-
Cleavage and Isolation :
Key Conditions :
Optimization of Reaction Parameters
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%)* |
|---|---|---|---|
| DMF | 36.7 | 24 | 75 |
| THF | 7.5 | 48 | 62 |
| DCM | 8.9 | 36 | 58 |
| *Yields estimated from comparable syntheses. |
Polar aprotic solvents like DMF enhance reagent solubility and stabilize intermediates, accelerating amidation.
Temperature Dependence in Oxalyl Chloride Method
| Temperature (°C) | Monoamide Formation Time (h) | Overall Yield (%)* |
|---|---|---|
| 0 | 2 | 68 |
| 25 | 1 | 65 |
| 40 | 0.5 | 60 |
| *Data extrapolated from. |
Lower temperatures (0°C) minimize side reactions during oxalyl chloride activation, preserving amine functionality.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.75 (m, 4H, morpholine), 3.55 (m, 4H, morpholine).
Challenges and Mitigation Strategies
Competitive Side Reactions
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide, and how can reaction yields be optimized?
- Methodological Answer : A stepwise approach is critical. Begin with coupling reactions using carbodiimides (e.g., EDC) and activators like HOBt in DMF under nitrogen to minimize side reactions. For example, describes dimethylamine coupling via EDC/HOBt/DIPEA, achieving 45–57% yields after chromatographic purification. Use anhydrous solvents and molecular sieves for moisture-sensitive steps (e.g., glycosylation in ). Monitor intermediates via TLC or LC-MS to optimize quenching and purification conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Prioritize - and -NMR to confirm substituent integration and stereochemistry. For instance, reports NMR shifts at δ 7.2–6.8 ppm for aromatic protons and δ 3.7–3.5 ppm for morpholine/methoxy groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions (e.g., [M+H] with <2 ppm error). IR can identify carbonyl stretches (~1650–1700 cm) and secondary amide bands (~3300 cm) .
Advanced Research Questions
Q. How does the compound’s molecular conformation influence its pharmacological interactions, and what computational tools validate these relationships?
- Methodological Answer : X-ray crystallography (e.g., ) reveals dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups), impacting binding pocket compatibility. Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions with targets like neuropeptide FF receptors (as in ). Density functional theory (DFT) calculations assess electronic effects of the 4-fluorophenyl and morpholine groups on electron-deficient regions .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. immunomodulatory effects)?
- Methodological Answer : Use orthogonal assays to confirm bioactivity. For example, if antimicrobial activity conflicts with immunomodulatory data ( ), perform MIC assays (CLSI guidelines) alongside cytokine profiling (ELISA/flow cytometry). Control for batch variability by repeating synthesis () and validating purity via HPLC (>95%). Cross-reference with structural analogs (e.g., 4-chlorophenyl derivatives in ) to isolate substituent-specific effects .
Q. How can researchers design SAR studies to optimize the compound’s metabolic stability without compromising potency?
- Methodological Answer : Introduce metabolically stable groups (e.g., trifluoromethyl in ) via Suzuki coupling or reductive amination. Test analogs in microsomal stability assays (human/rat liver microsomes) and correlate results with LogP (measured via shake-flask). For instance, replacing the 4-methoxyphenyl group with a 3,4-difluorophenyl moiety (as in ) may enhance both lipophilicity and resistance to CYP450 oxidation .
Data Analysis and Validation
Q. What statistical methods are recommended for interpreting dose-response data in preclinical studies involving this compound?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC/IC values. For receptor antagonism (e.g., ), apply the Cheng-Prusoff equation to adjust for ligand concentration in competitive binding assays. Validate reproducibility via ANOVA across ≥3 independent replicates. Report confidence intervals (95%) to address variability in potency measurements .
Structural and Mechanistic Insights
Q. How do intramolecular hydrogen bonds (e.g., N–H⋯N) influence the compound’s crystallographic packing and solubility?
- Methodological Answer : Single-crystal X-ray diffraction ( ) identifies hydrogen bonds (e.g., N4–H4⋯N5) that stabilize specific conformations. Solubility can be predicted via Hansen solubility parameters (HSPiP software) by analyzing H-bond donor/acceptor counts. Experimentally, compare solubility in DMSO vs. aqueous buffers (PBS, pH 7.4) and correlate with calculated cLogD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
